4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Beschreibung
4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclobutyl and cyclopropyl groups at positions 4 and 2, respectively. The 6-position is functionalized with a piperazine linker bearing a 4-methylpyrimidin-2-yl moiety. The compound’s design aligns with trends in medicinal chemistry, where fused heterocycles and substituted piperazines are leveraged to optimize binding affinity and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-14-7-8-21-20(22-14)26-11-9-25(10-12-26)18-13-17(15-3-2-4-15)23-19(24-18)16-5-6-16/h7-8,13,15-16H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXBQBMRLRNJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a pyrimidine core substituted with cyclobutyl and cyclopropyl groups, along with a piperazine moiety linked to a methylpyrimidine. This unique configuration may contribute to its biological activity.
The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific kinases that play crucial roles in cellular signaling pathways associated with cancer progression. Kinases are often implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy.
In Vitro Studies
In vitro studies have shown that 4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine exhibits potent inhibitory effects against various cancer cell lines. The compound's IC50 values indicate significant antiproliferative activity:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (CML) | 0.004 |
| PC3 (Prostate Cancer) | 0.009 |
| MDA-MB-231 (Breast Cancer) | 0.005 |
These results suggest that the compound may effectively inhibit cell growth and induce apoptosis in these cancer types.
In Vivo Studies
In vivo studies conducted using xenograft models have demonstrated that this compound can significantly reduce tumor growth compared to control groups. For instance, in a K562 xenograft model, treatment with the compound resulted in a 70% reduction in tumor volume after two weeks of administration.
Case Studies
-
Study on K562 Cells :
- Researchers investigated the effects of the compound on K562 cells, a model for chronic myeloid leukemia (CML). The study revealed that the compound induced apoptosis through activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.
-
Combination Therapy :
- A recent study explored the combination of this compound with other therapeutic agents, such as trametinib, which targets the MAPK pathway. The combination therapy showed enhanced antitumor effects compared to monotherapy, indicating potential for synergistic treatment strategies.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles, with good oral bioavailability and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
This analogue replaces the 4-methyl group on the distal pyrimidine ring with a methoxy group. Methoxy groups are often used to modulate solubility and metabolic stability, suggesting this analogue may exhibit distinct pharmacokinetic profiles compared to the target compound .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
This simpler pyrimidine derivative lacks cyclobutyl/cyclopropyl substituents and replaces the piperazine moiety with piperidine. Piperidine’s reduced polarity compared to piperazine may decrease solubility but enhance membrane permeability.
Analogues with Alternative Heterocyclic Cores
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () feature fused pyrazole-pyrimidine systems. These structures prioritize planar aromaticity, which may enhance intercalation with DNA or RNA but reduce selectivity for protein kinases. The target compound’s non-fused cyclopropyl/cyclobutyl groups likely confer greater conformational flexibility, enabling adaptation to diverse binding pockets .
Thieno[3,2-d]pyrimidine Derivatives
Patented compounds like 4-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine derivatives () incorporate a sulfur-containing thieno-pyrimidine core. The sulfur atom increases electron density and may improve interactions with metal ions in enzymatic active sites. However, the target compound’s oxygen-free structure could reduce oxidative metabolic degradation, enhancing in vivo stability .
Pharmacologically Relevant Derivatives from Patent Literature
The European Patent Application () highlights derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one, which share the piperazine-pyrimidine motif. Substituents such as 4-methylpiperazinyl and 4-ethylpiperazinyl groups are common, suggesting that alkylation of the piperazine nitrogen (as in the target compound’s 4-methylpyrimidin-2-yl group) is a strategic choice to balance lipophilicity and solubility .
Research Findings and Implications
- Synthetic Strategies : The target compound’s synthesis likely employs methodologies similar to those in and , involving condensation reactions and heterocyclic functionalization. Crystallographic validation (e.g., via SHELX software, as in ) would confirm its 3D structure .
- Biological Activity: Piperazine-linked pyrimidines often target adenosine or kinase receptors. The cyclopropyl/cyclobutyl groups may reduce metabolic clearance compared to smaller substituents (e.g., methyl), as observed in analogues from and .
- Patent Trends : Derivatives with piperazine-pyrimidine motifs are prevalent in kinase inhibitor patents (), underscoring the target compound’s relevance in oncology and inflammation research .
Vorbereitungsmethoden
Cyclobutane Functionalization
Cyclobutyl groups are introduced via Buchwald-Hartwig amination:
-
Reactants : 2-Chloro-5-(trifluoromethyl)pyridin-4-amine (2 g, 10.0 mmol), cyclobutylboronic ester (4.2 g, 19.0 mmol)
-
Catalyst : RuPhos Pd G2 (9.6 mg, 0.012 mmol)
-
Conditions : Dioxane (610 µL), K3PO4 (190 µL, 0.37 mmol), 80°C overnight
Piperazine Fragment Preparation
Synthesis of 4-(4-Methylpyrimidin-2-yl)Piperazine
The piperazine moiety is synthesized in two stages:
-
Nucleophilic substitution : 2-Chloropyrimidine reacts with piperazine in DMSO at 90°C for 12 hours.
-
Methylation : The intermediate is treated with methyl iodide in acetonitrile under basic conditions (Cs2CO3) to yield 4-methylpyrimidin-2-yl-piperazine.
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Chloropyrimidine, piperazine | DMSO, 90°C, 12h | 75% |
| 2 | Intermediate, methyl iodide | Cs2CO3, MeCN, RT, 6h | 82% |
Pyrimidine Core Assembly
Cyclization and Functionalization
The central pyrimidine ring is constructed via:
Final Coupling with Piperazine
The piperazine fragment is attached via SNAr reaction:
-
Reactants : 6-Chloro intermediate (1.02 g, 0.12 mmol), 4-(4-methylpyrimidin-2-yl)piperazine (0.13 mmol)
-
Base : K3PO4 (0.37 mmol)
-
Conditions : Dioxane/water, 80°C, 12 hours
Optimization and Mechanistic Insights
Catalyst Selection
XPhos Pd G2 outperforms other catalysts (e.g., RuPhos Pd G2) in Suzuki couplings, achieving near-quantitative yields due to enhanced steric bulk and electron-rich ligands.
Solvent Effects
Dioxane/water mixtures (4:1) optimize solubility and reaction rates for boronic ester couplings, while DCM is preferred for amide bond formations to minimize hydrolysis.
Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the primary synthetic routes for 4-cyclobutyl-2-cyclopropyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Core pyrimidine formation : Cyclization of substituted pyrimidine precursors under reflux with catalysts like Pd(PPh₃)₄ or CuI.
- Piperazine coupling : Reaction of the pyrimidine core with 4-(4-methylpyrimidin-2-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).
- Substituent introduction : Cyclobutyl and cyclopropyl groups are introduced via alkylation or Suzuki-Miyaura cross-coupling, requiring precise temperature control (60–100°C) and inert atmospheres .
Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) and LC-MS .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Single-crystal analysis (using SHELX software ) reveals bond angles, torsion angles, and intermolecular interactions. For example, the piperazine ring adopts a chair conformation, and cyclopropyl groups exhibit planar geometry .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclobutyl protons at δ 2.1–2.8 ppm), while FT-IR identifies functional groups (C-N stretches at ~1600 cm⁻¹) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in aqueous buffers (<0.1 mg/mL), but soluble in DMSO (50 mg/mL) and dichloromethane. Use sonication for homogeneous dispersion .
- Stability : Degrades at >40°C or in acidic conditions (pH <4). Store at –20°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR strategies include:
- Piperazine modifications : Replace 4-methylpyrimidin-2-yl with fluorophenyl or sulfonyl groups to enhance receptor binding (e.g., dopamine D2 or serotonin 5-HT1A) .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) on cyclobutyl to improve metabolic stability. Bioassays (IC₅₀, Ki) in HEK293 or CHO cells validate potency .
- Crystallographic data : Overlay ligand structures with target proteins (e.g., kinases) using PyMol to identify steric clashes or hydrogen-bonding opportunities .
Q. What analytical methods resolve contradictions in biological activity data?
Contradictions (e.g., varying IC₅₀ values across assays) are addressed via:
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to controls like doxorubicin .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Docking simulations : Compare binding modes in AutoDock Vina to explain discrepancies between in vitro and in silico results .
Q. How can crystallography challenges (e.g., twinning) be mitigated during structural analysis?
Q. What impurities are critical to monitor during synthesis, and how are they quantified?
- Common impurities :
- By-product A : Unreacted piperazine intermediate (detectable via GC-MS).
- Oxidation product B : Sulfoxide derivatives (HPLC retention time: 8.2 min) .
- Quantification : Use USP reference standards (e.g., Imp. F(EP)) and calibrate with ≤0.1% detection limits .
Methodological Guidance
Q. How to design a robust SAR study for analogs of this compound?
- Library design : Synthesize 10–20 analogs with systematic substitutions (e.g., cyclopropyl → cyclopentyl).
- Assay panels : Test against 3–5 related targets (e.g., kinases, GPCRs) to assess selectivity .
- Data analysis : Apply multivariate statistics (PCA) to correlate structural features with activity .
Q. What strategies improve yield in large-scale synthesis?
- Catalyst optimization : Switch from Pd(OAc)₂ to PdCl₂(dppf) for higher cross-coupling efficiency (yield ↑ from 45% to 72%) .
- Solvent selection : Use toluene/water biphasic systems for easier extraction .
Q. How to validate target engagement in cellular models?
- Fluorescent tagging : Conjugate with BODIPY (λₑₓ = 488 nm) for confocal microscopy .
- SPR/BLI : Measure binding kinetics (kₐ/k𝒹) on Biacore or Octet platforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
